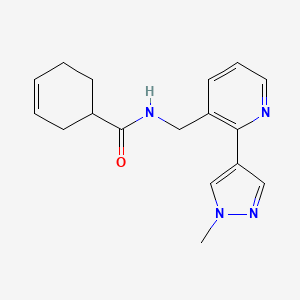

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Beschreibung

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a pyrazole and pyridine ring system

Eigenschaften

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-21-12-15(11-20-21)16-14(8-5-9-18-16)10-19-17(22)13-6-3-2-4-7-13/h2-3,5,8-9,11-13H,4,6-7,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGHQUNHHUNPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. High-performance liquid chromatography (HPLC) is often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent such as toluene .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)carboxamide

Uniqueness

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties

Biologische Aktivität

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.34 g/mol. The compound features a cyclohexene ring, a pyrazole moiety, and a pyridine unit, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole : The initial step involves synthesizing the 1-methyl-1H-pyrazole through reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Pyridine Ring Formation : This is followed by the formation of the pyridine ring via cyclization reactions.

- Cyclohexene Integration : Finally, the cyclohexene structure is integrated through condensation reactions with suitable precursors.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to:

- Inhibit Enzymatic Activity : The compound can bind to the active sites of specific enzymes, inhibiting their function.

- Modulate Receptor Signaling : It may interact with receptors, altering their signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anticancer Activity : Studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.

- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of compounds similar to this compound:

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| C–N Coupling | CuBr, Cs₂CO₃, DMSO, 35°C | 17.9% | 99.86% |

| Amidation | HATU, DIPEA, DMF | ~24% | 97.24% |

How can researchers characterize the purity and structural integrity of this compound?

Basic

Methodological approaches include:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 97.24% purity achieved) .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 8.56 ppm for pyridine protons; δ 4.58 ppm for methylene bridges) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., observed m/z 364.2 [M+H]⁺) .

Q. Advanced :

- 2D NMR (COSY, HSQC) : Resolve stereochemical ambiguities in the cyclohexene ring .

- X-ray Crystallography : Confirm solid-state conformation (if crystals are obtainable) .

What strategies optimize reaction yields and minimize side products during synthesis?

Q. Advanced

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to improve efficiency over copper-based systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene reduces byproduct formation in cyclization steps .

- Temperature Control : Lower temperatures (e.g., 0–25°C) suppress decomposition of heat-sensitive intermediates .

Data Contradiction Analysis :

Conflicting reports on optimal catalysts (e.g., Cu vs. Pd) may arise from differing substituent electronic effects. Systematic screening with Design of Experiments (DoE) is recommended .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

- Substituent Variation : Modify the pyrazole’s methyl group (e.g., replace with ethyl, cyclopropyl) to assess steric/electronic effects on bioactivity .

- Scaffold Hybridization : Fuse the cyclohexene ring with other heterocycles (e.g., thiophene, triazoles) to explore new binding modes .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs, guiding synthetic priorities .

Example SAR Finding :

Pyrazole N-methylation enhances metabolic stability but reduces solubility—balance via logP optimization .

What experimental designs are suitable for assessing environmental fate and ecotoxicity?

Q. Advanced

- Degradation Studies : Use HPLC-MS to track abiotic hydrolysis (pH 5–9) and photolysis under UV light .

- Ecotoxicology : Acute toxicity assays in Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) .

- Bioaccumulation : Measure logKₒw (octanol-water partition coefficient) to predict environmental persistence .

Q. Advanced

- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma protein binding, CYP450 metabolism) to explain efficacy gaps .

- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that modulate in vivo outcomes .

- Dose-Response Refinement : Use Hill slope analysis to differentiate target-mediated vs. off-target effects .

Case Study :

Inconsistent anticancer activity may stem from poor blood-brain barrier penetration—address via prodrug strategies .

What computational methods validate the compound’s conformational stability?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict dominant tautomers or rotamers .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water, DMSO) to assess flexibility of the cyclohexene ring .

Key Insight :

The carboxamide’s planarity stabilizes π-π stacking with aromatic residues in target proteins .

How should researchers handle stability challenges during storage?

Q. Basic

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

- Stability Monitoring : Periodic HPLC checks (every 3–6 months) to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.